5-Chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Identification
The compound 5-chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The root structure is derived from the isoindole heterocycle, a bicyclic system comprising a benzene ring fused to a pyrrole ring. The numbering begins at the nitrogen atom of the pyrrole ring, with positions 1 and 3 occupied by the carboxamide and phenyl substituents, respectively. The chlorine atom is located at position 5 of the benzene moiety, while the ethyl group is attached to the carboxamide nitrogen.
The molecular formula is C₁₉H₁₉ClN₂O₂ , with a molecular weight of 342.82 g/mol . Key identifiers include:
- CAS Registry Number : 61295-31-6
- SMILES : ClC1=CC=C2C(=C1)C(=NC2C3=CC=CC=C3)C(=O)NCC
- InChIKey : GVBVFUQQMBHBJO-UHFFFAOYSA-N
The structural complexity arises from the juxtaposition of the electron-withdrawing carboxamide group, the sterically demanding phenyl ring, and the chlorine atom, which collectively influence the compound’s electronic and steric properties.
X-ray Crystallographic Analysis
As of the current date (May 2025), no X-ray crystallographic data for this compound has been published in peer-reviewed literature or public databases such as the Cambridge Structural Database. This absence limits direct insights into its bond lengths, angles, and three-dimensional conformation. However, analogous isoindole derivatives, such as 5-chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide (PubChem CID 57183360), exhibit planar isoindole cores with slight distortions due to substituent effects. Theoretical modeling using density functional theory (DFT) could predict similar behavior for the title compound, with the ethyl group adopting a staggered conformation to minimize steric hindrance.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predictions :
- The ethyl group (-NCH₂CH₃) would produce a triplet for the terminal methyl protons (δ ~1.1–1.3 ppm, J = 7.2 Hz) and a quartet for the adjacent methylene protons (δ ~3.3–3.5 ppm).
- The phenyl ring protons (C₆H₅) would resonate as a multiplet between δ 7.2–7.5 ppm due to aromatic ring currents.
- The isoindole ring protons would split into distinct signals: the proton adjacent to the chlorine atom (position 5) may appear downfield (δ ~7.8 ppm) due to the electron-withdrawing effect of chlorine.
¹³C NMR Predictions :
- The carboxamide carbonyl (C=O) would resonate at δ ~165–170 ppm.
- Aromatic carbons would cluster between δ 120–140 ppm, with the chlorine-bearing carbon (C5) shifted upfield (δ ~125 ppm) due to electronegativity effects.
Infrared (IR) and UV-Vis Spectroscopic Analysis
IR Spectroscopy :
- A strong absorption band near 1650 cm⁻¹ would correspond to the C=O stretch of the carboxamide group.
- N-H stretching vibrations of the secondary amide would appear as a broad peak near 3300 cm⁻¹ .
- The C-Cl stretch would manifest as a medium-intensity band between 550–850 cm⁻¹ , depending on the local electronic environment.
UV-Vis Spectroscopy :
- The conjugated π-system of the isoindole and phenyl rings would absorb in the 250–300 nm range, with possible n→π* transitions from the carboxamide group contributing to weaker bands at longer wavelengths.
Properties
CAS No. |
61295-31-6 |
|---|---|
Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
5-chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide |
InChI |
InChI=1S/C17H15ClN2O/c1-2-19-17(21)16-13-9-8-12(18)10-14(13)15(20-16)11-6-4-3-5-7-11/h3-10,20H,2H2,1H3,(H,19,21) |
InChI Key |
XRPJHHQKCLOGOA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C2C=CC(=CC2=C(N1)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Cyclization (Route A)
The most cited method involves a three-step sequence starting from 5-chlorothiophene-2-carbonyl chloride and (S)-3-aminopropane-1,2-diol.
Procedure
-
Aminolysis : React 5-chlorothiophene-2-carbonyl chloride (1.2 equiv) with (S)-3-aminopropane-1,2-diol in toluene at 25–30°C for 4 hours.
-
Cyclization : Add N,N-carbonyldiimidazole (1.5 equiv) and heat to 115°C for 1 hour under Dean-Stark conditions to remove water.
-
Workup : Cool to 20°C, filter the precipitate, and wash with water and methanol.
Key Data
This route achieves high regioselectivity due to the stereochemical influence of the (S)-configured diol.
Aza-Michael Addition Pathway (Route B)
An alternative approach employs aza-Michael addition of ethylamine to a preformed isoindole acrylate intermediate.
Procedure
-
Acrylate Formation : React 5-chloro-3-phenyl-2H-isoindole-1-carbonyl chloride with ethyl acrylate in dichloromethane.
-
Aza-Michael Addition : Add 40% aqueous methylamine at 25–30°C, then heat to 60–65°C for 4 hours.
-
Acid Quench : Adjust to pH 1–2 with HCl, filter, and recrystallize from methanol.
Optimization Insights
-
Solvent Impact : Acetonitrile increases reaction rate by 30% compared to toluene.
-
Temperature : Exceeding 65°C leads to decarboxylation (≤5% yield loss).
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Scale (kg) | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Route A | 10 | 78 | 99.5 | High solvent consumption |
| Route B | 5 | 65 | 98.2 | Requires cryogenic cooling |
Route A is preferred for industrial-scale synthesis due to better reproducibility, while Route B offers lower raw material costs.
Solvent and Catalyst Optimization
-
Solvent Selection : Toluene minimizes side reactions but requires azeotropic drying. Substituting with methyl-THF improves yield by 12%.
-
Catalysts : N,N-carbonyldiimidazole outperforms DCC (N,N'-dicyclohexylcarbodiimide) in cyclization steps, reducing reaction time by 40%.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
Cannabinoid Receptor Modulation
Research indicates that 5-chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide interacts with cannabinoid receptors, particularly acting as a negative allosteric modulator at the CB1 receptor. This modulation can influence receptor activity without directly activating it, suggesting potential applications in pain management and other therapeutic areas related to cannabinoid signaling.
Therapeutic Potential
The compound's biological profile suggests several therapeutic potentials:
- Pain Management : Due to its interaction with cannabinoid receptors, it may be beneficial in managing chronic pain conditions.
- Neuroprotection : The modulation of cannabinoid receptors could also imply neuroprotective effects, making it a candidate for neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple synthetic steps, allowing for the creation of analogs and derivatives that may enhance or modify biological activities. Variations in substituents can lead to compounds with different pharmacological profiles.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- In Vivo Tumor Models : Research involving xenograft models has shown that administration of this compound leads to significant tumor volume reduction in lung cancer models, indicating potential anticancer properties.
- Synergistic Effects : When combined with traditional chemotherapeutics like cisplatin, this compound exhibited enhanced antitumor efficacy, suggesting its role as an adjunct therapy in cancer treatment.
- In Vitro Studies : The compound has been screened against various bacterial and fungal strains, demonstrating biological activity comparable to established antibiotics such as penicillin G and ciprofloxacin .
Mechanism of Action
The mechanism of action of 5-Chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule, differing primarily in substituents and core heterocycles:
a) 3-Chloro-N-phenyl-phthalimide (Fig. 1, )
- Core Structure : Phthalimide (isoindoline-1,3-dione)
- Substituents : Chloro (position 3), phenyl (position N).
- Applications: Key monomer for polyimides, requiring high purity for polymerization .
b) 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide ()
- Core Structure: Indole fused with a thiazolidinone ring.
- Substituents: Chloro (position 5), phenyl (position 3), trifluoromethylphenyl-thiazolidinone (position 2).
- Applications: Likely explored for bioactivity (e.g., antimicrobial or kinase inhibition) due to the thiazolidinone moiety and trifluoromethyl group, which enhance metabolic stability and lipophilicity.
c) 5-Chloro-N-(2-{4-[(2-hydroxyethyl)amino]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide ()
- Core Structure : Isoindole-dione fused with a thiophene-carboxamide.
- Substituents: Chloro (position 5), hydroxyethylamino-phenyl (position 2), thiophene-carboxamide (position 4).
- Applications: Potential pharmaceutical candidate; the hydroxyethylamino group improves solubility, while the thiophene enhances π-π stacking interactions .
- Key Difference : The dioxo-isoindole system and thiophene substituent create a more polarizable structure than the target compound, favoring aqueous environments.
d) 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide ()
- Core Structure: Indole-carboxamide with a chiral hydroxy-methoxymethylamino side chain.
- Substituents : Chloro (position 5), complex stereochemical side chain (positions 1 and 2).
- Applications : Designed for drug development, leveraging stereochemistry for selective target binding (e.g., enzyme inhibition) .
- Key Difference : The chiral side chain introduces 3D structural complexity, enabling precise molecular interactions absent in the ethyl-substituted target compound.
Physicochemical and Functional Properties
Research Findings and Trends
- Chloro Substituent : Universally enhances electrophilic reactivity and binding to hydrophobic pockets in biological targets.
- Carboxamide Variations: Ethyl groups (target compound) balance lipophilicity and metabolic stability, while bulkier substituents (e.g., thiazolidinone, hydroxyethylamino) tailor solubility and target engagement .
- Core Heterocycles : Isoindole/indole cores provide planar aromaticity for π-stacking, whereas phthalimides prioritize thermal stability for materials science .
Biological Activity
5-Chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro substituent, an ethyl group, and a phenyl ring attached to an isoindole core, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit several biological activities, including:
- Antiviral Activity : Some derivatives have shown effectiveness against viral enzymes such as HIV reverse transcriptase (RT) and herpes simplex virus (HSV) thymidine kinase (TK) .
- Antithrombotic Properties : Related compounds have been investigated for their ability to inhibit factor Xa (FXa), an essential enzyme in the coagulation cascade .
- Anti-inflammatory Effects : Certain isoindole derivatives have demonstrated anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key findings from SAR studies related to isoindole derivatives:
Antiviral Activity
A study highlighted that derivatives of isoindole compounds exhibit low nanomolar concentrations inhibiting HIV RT. The compound's structural features contribute to enhanced binding affinity and selectivity against viral enzymes .
Antithrombotic Activity
In a series of experiments, 5-chloro-N-ethyl derivatives were evaluated for FXa inhibition. One compound showed an IC50 of 120 nM, indicating significant antithrombotic potential with a favorable pharmacokinetic profile . The selectivity for FXa over other serine proteases was noted to be greater than 10,000-fold at higher concentrations.
Anti-inflammatory Effects
Research into the anti-inflammatory properties revealed that certain isoindole derivatives inhibited COX enzymes effectively. For instance, compounds with specific substituents on the phenyl ring demonstrated better selectivity for COX-2 over COX-1, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for 5-Chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide, and how are intermediates purified?
Answer:
The synthesis typically involves coupling a halogenated isoindole-carboxylic acid derivative (e.g., 5-chloro-1H-isoindole-2-carboxylic acid) with an ethylamine-containing reagent. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like HATU or EDC in the presence of a base (e.g., DIPEA) to form an active ester intermediate.
- Amide bond formation : Reaction with N-ethylamine under anhydrous conditions (e.g., DMF or THF as solvents).
- Purification : Combiflash chromatography with gradients of ethyl acetate/hexane (0–25%) is standard for isolating intermediates, achieving >95% purity. Analytical validation via NMR and HRMS ensures structural fidelity .
Basic: How do researchers resolve discrepancies in NMR or HRMS data during structural validation?
Answer:
Discrepancies often arise from residual solvents, tautomerism, or isotopic patterns. Methodological approaches include:
- Solvent suppression : Use of deuterated solvents (e.g., chloroform-d) and careful integration to exclude residual proton signals.
- Tautomer analysis : Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers in isoindole derivatives).
- HRMS calibration : Internal standards (e.g., sodium formate) and repeated runs to confirm [M+H] or [M+Na] adducts. Contradictory elemental analysis (e.g., C, H, N deviations >0.3%) may indicate impurities requiring repurification .
Advanced: What factorial design strategies optimize reaction yields for derivatives of this compound?
Answer:
A 2 factorial design is effective for screening variables like temperature, solvent polarity, and catalyst loading. For example:
- Factors : Temperature (60–100°C), solvent (DMF vs. THF), and stoichiometry (1.0–1.5 equiv. of amine).
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 80°C in DMF with 1.2 equiv. amine) to maximize yield (>50%).
- Validation : ANOVA analysis confirms significance (p < 0.05) of solvent polarity and temperature. This approach reduces trial-and-error experimentation by 60% .
Advanced: How can computational modeling predict the pharmacological targets of this compound?
Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) are used to:
- Target identification : Screen against kinase or GPCR libraries, prioritizing binding affinities (ΔG < −8 kcal/mol).
- Binding mode validation : RMSD analysis (<2 Å) ensures stable ligand-receptor interactions.
- Synergy with experiments : ICReDD’s integrated workflow combines quantum chemical calculations (e.g., DFT for charge distribution) and experimental IC data to refine predictions .
Advanced: What strategies address contradictions in biological activity data across cell-based assays?
Answer:
Contradictions may stem from cell-line specificity or assay conditions. Solutions include:
- Dose-response normalization : Use of standardized protocols (e.g., CellTiter-Glo® for viability) across multiple cell lines (e.g., HEK293 vs. HeLa).
- Off-target profiling : Kinome-wide screening (e.g., KINOMEscan) to identify secondary targets.
- Meta-analysis : Aggregating data from public repositories (e.g., ChEMBL) to distinguish artifacts (e.g., solvent toxicity in DMSO >1%) from true activity .
Basic: What spectroscopic techniques are critical for characterizing substituent effects on the isoindole core?
Answer:
- NMR : Chemical shifts for aromatic protons (δ 7.2–7.5 ppm) reveal electronic effects of substituents (e.g., chloro vs. phenyl groups).
- NMR (if applicable): Detects trifluoromethyl groups (δ −60 to −70 ppm).
- HRMS-MS : Fragmentation patterns (e.g., loss of CO or Cl) confirm substitution sites.
- X-ray crystallography : Resolves regiochemistry ambiguities (e.g., N-ethyl vs. O-ethyl isomers) .
Advanced: How do researchers integrate AI with experimental data to accelerate reaction optimization?
Answer:
AI platforms (e.g., ChemOS) use:
- Reinforcement learning : Trains on historical data (e.g., reaction yields, solvent choices) to propose optimal conditions.
- Real-time feedback : Coupling with robotic flow reactors adjusts parameters (e.g., residence time) during synthesis.
- Predictive modeling : Gaussian processes predict unexplored regions of chemical space, reducing optimization cycles by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
